molecular formula C22H40O4 B14301437 1,10-Dioxacyclotetracosane-11,24-dione CAS No. 113404-25-4

1,10-Dioxacyclotetracosane-11,24-dione

Cat. No.: B14301437
CAS No.: 113404-25-4
M. Wt: 368.5 g/mol
InChI Key: ZPKAMAMTJFSJEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,10-Dioxacyclotetracosane-11,24-dione is a chemical compound with the molecular formula C₂₂H₄₀O₄ It is a member of the dioxacyclotetracosane family, characterized by its unique cyclic structure containing two oxygen atoms and two ketone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,10-Dioxacyclotetracosane-11,24-dione typically involves the cyclization of linear precursors containing the necessary functional groups. One common method includes the reaction of a diol with a diacid chloride under anhydrous conditions to form the cyclic ester. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by maintaining optimal reaction conditions and minimizing the formation of byproducts.

Chemical Reactions Analysis

Types of Reactions

1,10-Dioxacyclotetracosane-11,24-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the oxygen atoms is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Products may include carboxylic acids or esters.

    Reduction: The primary products are diols.

    Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

1,10-Dioxacyclotetracosane-11,24-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It is used in the production of polymers and as a stabilizer in various chemical processes.

Mechanism of Action

The mechanism of action of 1,10-Dioxacyclotetracosane-11,24-dione involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, affecting their activity. The pathways involved may include inhibition or activation of enzymatic reactions, depending on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    1,13-Dioxacyclotetracosane-2,14-dione: Another member of the dioxacyclotetracosane family with similar structural features.

    1,8-Diazacyclotetradecane-2,9-dione: A related compound with nitrogen atoms in the ring structure.

Properties

CAS No.

113404-25-4

Molecular Formula

C22H40O4

Molecular Weight

368.5 g/mol

IUPAC Name

1,10-dioxacyclotetracosane-11,24-dione

InChI

InChI=1S/C22H40O4/c23-21-17-13-9-5-3-1-2-4-6-10-14-18-22(24)26-20-16-12-8-7-11-15-19-25-21/h1-20H2

InChI Key

ZPKAMAMTJFSJEG-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCCC(=O)OCCCCCCCCOC(=O)CCCCC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.